![molecular formula C18H21N5O3 B2809014 9-(2-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876900-69-5](/img/structure/B2809014.png)
9-(2-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
The compound “9-(2-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . Pyrimidinediones are a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups .
Synthesis Analysis
The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives involves treating cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system for 2 hours . The synthesized compounds were evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring substituted with two carbonyl groups . The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme .Chemical Reactions Analysis
The synthesized compounds displayed excellent inhibitory activities against PARP-1 with IC 50 values ranging from 3.61 nM to 114 nM compared to the reference drug Olaparib . The addition of a fused heterocycle resulted in extra interactions with the enzyme and greatly enhanced the activity .Scientific Research Applications
Synthesis and Chemical Properties
Several studies have been conducted on the synthesis of fused purinediones and pyrimidinediones, which share structural similarities with the compound . For instance, the synthesis of 2-substituted 9-methyl-4,5-dihydro-6H,8H-pyrimido-[1,2,3-cd]purine-8,10(9H)-diones through a multi-step process highlights the intricate chemical reactions involved in producing such compounds, showcasing their chemical diversity and the complexity of their synthesis (Ondrej Simo, A. Rybár, J. Alföldi, 1995). Similarly, the efficient synthesis of 7,8-dihydropyrimido[5,4-d]pyrimidines from 9-aryl-6-cyanopurines with primary amines reveals the potential for structural modifications and the generation of diverse derivatives with unique properties (M. Carvalho et al., 2007).
Potential Applications
The potential applications of these compounds are vast and varied. Some studies focus on the antimicrobial activities of pyrimido[5′,4′:5,6]pyrano[2,3-d][1,3,2]thiazaphosphinine derivatives, indicating their significance in the development of new antimicrobial agents (Sabry H. H. Younes et al., 2013). Another area of interest is the synthesis of novel fused thiazolo[3,2-a]pyrimidinones and pyrimido[2,1-b][1,3]thiazinones, which have shown promising cytotoxic activity against certain cancer cell lines, indicating their potential in cancer research (I. M. Abbas et al., 2015).
Mechanism of Action
The mechanism of action of these compounds involves inhibiting PARP-1, a highly conserved DNA-binding protein involved in DNA repair damage . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
properties
IUPAC Name |
9-(2-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-11-9-22(12-7-5-6-8-13(12)26-4)17-19-15-14(23(17)10-11)16(24)21(3)18(25)20(15)2/h5-8,11H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBWWOBDMOFBJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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